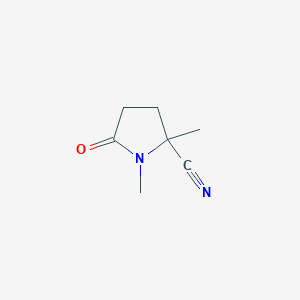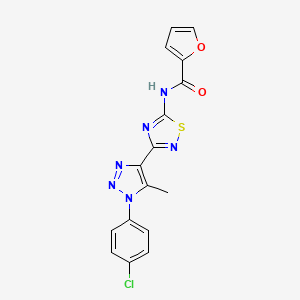![molecular formula C18H18ClNO6 B2845334 [2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 386262-86-8](/img/structure/B2845334.png)
[2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate” is a chemical compound . It is closely related to Combretastatin A-4 or CA-4, a natural small molecule substance that has gained significant attention in scientific research for its potential as a therapeutic agent in various fields.
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, a new series of 2-(3-chloroanilino)nicotinic acid hydrazides were synthesized and evaluated for their anti-inflammatory and analgesic activities . Methyl 3,4,5-trimethoxybenzoate derivatives, which are closely related to this compound, have also been synthesized .Molecular Structure Analysis
The molecular structure of this compound is complex. It is related to the structure of ((2-(3-CHLOROANILINO)-2-OXOETHYL)THIO)ACETIC ACID, which has a linear formula of C10H10ClNO3S .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, it has been found that the compound can interact with lipid bilayers, perturbing the thermotropic gel to liquid crystalline phase transition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are complex. For instance, it has been found that the compound can interact with lipid bilayers, affecting their properties .Applications De Recherche Scientifique
Synthetic Chemistry Applications
"[2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate" and its derivatives are of interest in synthetic chemistry for the synthesis of complex organic compounds. For instance, basic esters of 3,4,5-trimethoxybenzoic acid have been synthesized through the reaction of 2-chloroethyl and 3-chloropropyl 3,4,5-trimethoxybenzoate with secondary amines, demonstrating the compound's utility in creating structurally diverse molecules (Frangatos, Kohan, & Chubb, 1960).
Spectroscopy and Molecular Structure Analysis
The compound has also been studied using various spectroscopic techniques to understand its molecular structure and properties. For example, research involving FT-IR, molecular structure, hyperpolarizability, HOMO and LUMO analysis, and NBO analysis of related chlorophenyl-oxoethyl benzoates provides insights into the electronic and geometric parameters crucial for understanding the reactivity and stability of these molecules (Kumar et al., 2014).
Biological Activity Studies
In the realm of bioactivity, derivatives of 3,4,5-trimethoxybenzoic acid, similar in structure to "[2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate," have been synthesized and evaluated for their potential fungicidal activities. Some compounds have shown significant in vivo fungicidal activities against phytopathogenic fungi, suggesting that modifications of the core structure could yield potent agricultural chemicals (He et al., 2015).
Environmental and Microbial Transformations
Research on the transformations of chlorinated organic compounds by anaerobic bacteria has highlighted the metabolic pathways involved in the degradation of compounds structurally related to "[2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate." These studies provide insights into the environmental fate and potential bioremediation strategies for similar compounds (Neilson et al., 1987).
Propriétés
IUPAC Name |
[2-(3-chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO6/c1-23-14-7-11(8-15(24-2)17(14)25-3)18(22)26-10-16(21)20-13-6-4-5-12(19)9-13/h4-9H,10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJGZFNSUHXFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

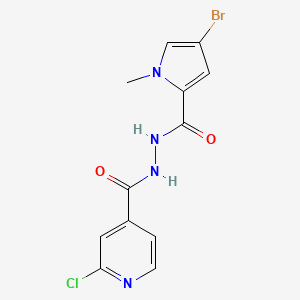
![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2845253.png)
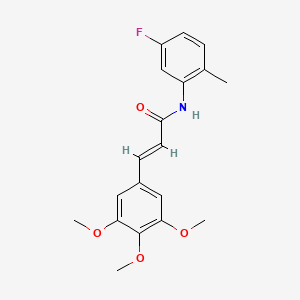
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2845256.png)
![2-Amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2845263.png)
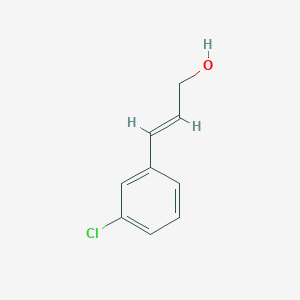
![2-(2-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2845265.png)
![N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2845266.png)
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2845267.png)
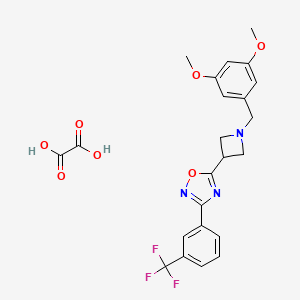
![N-cyclopentyl-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2845270.png)
![6-(3-chlorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2845271.png)
